molecular formula C20H23NO4 B5778484 N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B5778484
M. Wt: 341.4 g/mol
InChI Key: AWKGYFUQRWFKDS-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as ET-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. ET-1 is a synthetic analog of the naturally occurring compound, endothelin-1, which is a potent vasoconstrictor and plays a key role in the regulation of blood pressure and cardiovascular function. In

Scientific Research Applications

N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential applications in scientific research, particularly in the fields of cardiovascular physiology and pharmacology. N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have potent vasoconstrictive effects on various blood vessels, including those in the heart, lungs, and kidneys. This makes it a valuable tool for studying the mechanisms of blood pressure regulation and the pathophysiology of cardiovascular diseases such as hypertension and heart failure.

Mechanism of Action

N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its effects by binding to and activating endothelin receptors, which are G protein-coupled receptors located on the surface of various cells in the body. The activation of these receptors leads to a cascade of intracellular signaling events, ultimately resulting in vasoconstriction and other physiological effects.
Biochemical and Physiological Effects
In addition to its vasoconstrictive effects, N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. These include the activation of inflammatory pathways, the stimulation of cell proliferation and migration, and the modulation of ion channels and neurotransmitter release. These effects make N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide a valuable tool for studying a wide range of biological processes and disease states.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its potency and selectivity for endothelin receptors. This allows for precise control over the physiological effects of the compound and enables researchers to study specific aspects of cardiovascular physiology and pathophysiology. However, one limitation of using N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its potential toxicity at high doses, which can lead to adverse effects such as hypertension and organ damage.

Future Directions

There are several potential future directions for research on N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of interest is the development of novel drugs that target endothelin receptors for the treatment of cardiovascular diseases. Another area of research is the exploration of the role of N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in other physiological processes, such as inflammation and cancer progression. Additionally, the development of new methods for synthesizing and delivering N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide could lead to improved experimental techniques and applications.

Synthesis Methods

N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-ethylphenyl magnesium bromide with 3,4,5-trimethoxybenzaldehyde, followed by the addition of acryloyl chloride and subsequent purification steps. The synthesis of N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been well-established and can be performed with high yield and purity.

properties

IUPAC Name

(E)-N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-5-14-6-9-16(10-7-14)21-19(22)11-8-15-12-17(23-2)20(25-4)18(13-15)24-3/h6-13H,5H2,1-4H3,(H,21,22)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKGYFUQRWFKDS-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

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